molecular formula C15H13N3O3 B5595040 4-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5595040
M. Wt: 283.28 g/mol
InChI Key: BZTWDOCXFBUFFZ-UHFFFAOYSA-N
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Description

4-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a useful research compound. Its molecular formula is C15H13N3O3 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.09569129 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical and Computational Studies

  • Aryl pyrazolo pyridines, including derivatives with methoxyphenoxy substituents, have been investigated for their corrosion inhibition effects on metals in acidic environments. Such compounds show promise in protecting copper against corrosion, with their efficacy assessed through electrochemical impedance spectroscopy, potentiodynamic polarization measurements, and quantum chemical methods. The presence of these inhibitors on the copper surface was confirmed using scanning electron microscopy and energy-dispersive X-ray spectroscopy, suggesting potential applications in metal preservation and anti-corrosion coatings (Sudheer & M. Quraishi, 2015).

Organic Light-Emitting Diodes (OLEDs)

  • Pyridine and oxadiazole-containing compounds, such as bis(1,3,4-oxadiazole) systems, have been synthesized and applied as hole-blocking materials in OLEDs. These materials demonstrate improved device efficiency and performance, showcasing their potential in the development of advanced electronic and photonic devices. The electroluminescence spectra indicate that light emission primarily originates from the emissive material layer, highlighting the role of these compounds in enhancing device functionality (Changsheng Wang et al., 2001).

Catalysis

  • Pd(II) complexes with ligands including pyridine moieties have been tailored for catalytic applications, particularly in the Suzuki-Miyaura reaction. Such complexes exhibit excellent catalytic activity, with their design and synthesis informed by a combination of chemical, spectrometric, and spectroscopic analyses. This research underscores the utility of these compounds in facilitating organic transformations, contributing to the development of efficient catalytic processes (S. Shukla et al., 2021).

Properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-19-12-2-4-13(5-3-12)20-10-14-17-15(18-21-14)11-6-8-16-9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTWDOCXFBUFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.